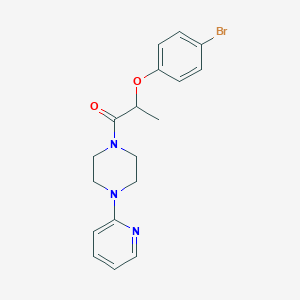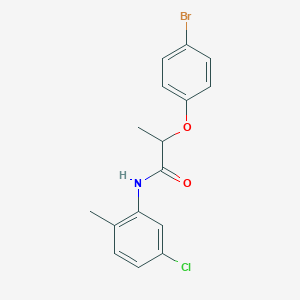![molecular formula C24H23Cl2N3O3S B4111402 2-(2,4-dichlorophenoxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B4111402.png)
2-(2,4-dichlorophenoxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy, thienylcarbonyl, and piperazinyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then reacted with thienylcarbonyl chloride and piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure but similar dichlorophenoxy group.
2-(2,4-dichlorophenoxy)ethanol: Another related compound with applications in organic synthesis.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O3S/c1-16(32-21-9-4-17(25)15-20(21)26)23(30)27-18-5-7-19(8-6-18)28-10-12-29(13-11-28)24(31)22-3-2-14-33-22/h2-9,14-16H,10-13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWFJNZLBNAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111320.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)
![5,6-Dichloro-2-[3-(methylsulfonyl)-1-(piperidinocarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)

![2,4-dichloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4111372.png)
![2-(4-methylphenoxy)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4111379.png)
![Methyl 2-[2-(4-bromophenoxy)propanoylamino]-4,5-dimethoxybenzoate](/img/structure/B4111381.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4111390.png)
![4-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B4111391.png)
![6'-amino-7-bromo-3',5-dimethyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4111397.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)

